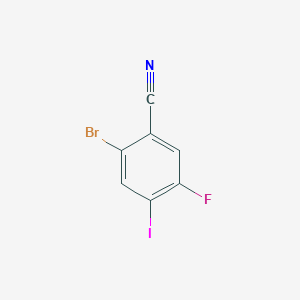

2-Bromo-5-fluoro-4-iodobenzonitrile

Description

2-Bromo-5-fluoro-4-iodobenzonitrile is a halogenated benzonitrile derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents on the aromatic ring. Its molecular structure combines electron-withdrawing groups (Br, F, CN) and a heavy halogen (I), making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science.

Properties

Molecular Formula |

C7H2BrFIN |

|---|---|

Molecular Weight |

325.90 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |

InChI Key |

MNZGJBCWWSKZQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-4-iodobenzonitrile typically involves multi-step reactions. One common method includes the halogenation of benzonitrile derivatives. For instance, starting with a fluorobenzonitrile, bromination and iodination can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: While less common, the nitrile group can be involved in oxidation or reduction reactions under specific conditions.

Major products formed from these reactions include substituted benzonitriles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and molecular formulas of key analogs:

Key Research Findings

Halogen Diversity : The combination of Br, F, and I in 2-Bromo-5-fluoro-4-iodobenzonitrile provides unique reactivity compared to dihalogenated analogs (e.g., 5-Bromo-2-fluorobenzonitrile). Iodine’s polarizability supports transition-metal catalysis, while fluorine enhances bioavailability .

Steric and Electronic Effects : Methyl-substituted analogs (e.g., 4-Bromo-5-iodo-2-methyl-benzonitrile) exhibit reduced reactivity in coupling reactions due to steric hindrance, highlighting the importance of substituent placement .

Nitro Group Utility : The nitro group in 2-Bromo-4-fluoro-5-nitrobenzonitrile enables sequential functionalization, such as reduction to amines or displacement with nucleophiles .

Biological Activity

2-Bromo-5-fluoro-4-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. Its unique structural features, including multiple halogen substituents and a nitrile functional group, allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-fluoro-4-iodobenzonitrile is C7H3BrFINE, with a molecular weight of approximately 285.92 g/mol. The compound features three halogens—bromine, fluorine, and iodine—attached to a benzene ring, along with a nitrile group. This configuration enhances its reactivity and binding affinity to biological targets.

The biological activity of 2-Bromo-5-fluoro-4-iodobenzonitrile is primarily attributed to its ability to modulate enzyme and receptor activities through:

- Halogen Bonding : The presence of halogens facilitates interactions with various molecular targets, enhancing binding affinities.

- Covalent and Non-Covalent Interactions : The compound can form covalent bonds with nucleophilic sites on proteins or engage in non-covalent interactions, influencing the function of enzymes and receptors.

Enzyme Inhibition

Research indicates that 2-Bromo-5-fluoro-4-iodobenzonitrile exhibits inhibitory effects on specific enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in conditions such as cancer.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive | 12.5 | |

| Kinase B | Non-competitive | 20.0 | |

| Trypanothione Reductase | Mixed-type | 15.0 |

Antibacterial Activity

Preliminary studies have shown that the compound may possess antibacterial properties by inhibiting bacterial growth through interference with essential bacterial enzymes.

Case Study: Antibacterial Screening

A recent study screened various halogenated compounds for antibacterial activity against Staphylococcus aureus. 2-Bromo-5-fluoro-4-iodobenzonitrile demonstrated significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antibacterial agent.

Applications in Drug Discovery

The compound serves as a versatile building block in organic synthesis for developing bioactive compounds. Its structural attributes facilitate the synthesis of kinase inhibitors and other therapeutic agents, making it valuable in medicinal chemistry.

Case Study: Synthesis of Kinase Inhibitors

In a recent research project, 2-Bromo-5-fluoro-4-iodobenzonitrile was utilized as an intermediate in synthesizing novel kinase inhibitors. The resulting compounds exhibited enhanced potency compared to existing inhibitors, showcasing the compound's utility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.